molecular formula C16H20N2O2S B5351186 4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

カタログ番号 B5351186
分子量: 304.4 g/mol
InChIキー: YHJFEDYTGPUFPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, commonly known as BAY 41-2272, is a potent and selective activator of the nitric oxide (NO)-soluble guanylate cyclase (sGC) signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases.

作用機序

BAY 41-2272 activates the 4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide-sGC signaling pathway by binding to the heme group of sGC and stabilizing the enzyme in its active conformation. This leads to the production of cGMP, which activates protein kinase G (PKG) and causes vasodilation and other physiological effects. BAY 41-2272 has been shown to be more potent and selective than other sGC activators, such as BAY 58-2667 and cinaciguat.
Biochemical and Physiological Effects
BAY 41-2272 has several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and antioxidant effects. In PAH, BAY 41-2272 has been shown to improve exercise capacity, reduce pulmonary vascular resistance, and improve right ventricular function. In erectile dysfunction, BAY 41-2272 has been shown to enhance penile erection by increasing cGMP levels and relaxing smooth muscle cells. In addition, BAY 41-2272 has been shown to reduce oxidative stress and inflammation in cardiovascular diseases.

実験室実験の利点と制限

BAY 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its purity can be confirmed using HPLC and NMR spectroscopy. However, BAY 41-2272 also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

将来の方向性

There are several future directions for research related to BAY 41-2272. One area of interest is the development of more potent and selective sGC activators for the treatment of PAH and other diseases. Another area of interest is the investigation of the potential cardiovascular protective effects of BAY 41-2272 in animal models and clinical trials. Furthermore, the potential side effects and toxicity of BAY 41-2272 need to be further studied to ensure its safety for clinical use.

合成法

The synthesis of BAY 41-2272 involves the reaction of 4-methyl-2-pyridinylamine with 4-sec-butylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium cyanide to form the final product. The purity of the synthesized compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve pulmonary arterial hypertension (PAH) by increasing 4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide-mediated vasodilation and reducing pulmonary vascular resistance. In addition, BAY 41-2272 has been shown to improve erectile dysfunction by enhancing the this compound-cyclic guanosine monophosphate (cGMP) signaling pathway. Furthermore, BAY 41-2272 has been studied for its potential cardiovascular protective effects by reducing oxidative stress and inflammation.

特性

IUPAC Name

4-butan-2-yl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-4-13(3)14-5-7-15(8-6-14)21(19,20)18-16-11-12(2)9-10-17-16/h5-11,13H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJFEDYTGPUFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。